molecular formula C25H19ClN4O3 B2463173 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105249-55-5

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2463173
CAS No.: 1105249-55-5
M. Wt: 458.9
InChI Key: BQUDHXGVBOFYCG-UHFFFAOYSA-N
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Description

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a phenethyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further functionalized with a 4-chlorophenyl group. Quinazoline-diones are of significant pharmaceutical interest due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

CAS No.

1105249-55-5

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2

InChI Key

BQUDHXGVBOFYCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of oxadiazoles and quinazolines, both known for their diverse biological properties.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 357.82 g/mol

Anticancer Activity

Research indicates that compounds similar to 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline have shown promising anticancer properties. For instance, studies on oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1aMDA-MB-2315.6Apoptosis induction
1bKCL-227.2Cell cycle arrest
1cHeLa4.9Inhibition of DNA synthesis

Antibacterial Activity

The oxadiazole moiety has been associated with antibacterial activity. Compounds containing the oxadiazole structure have been shown to exhibit significant activity against various bacterial strains. For example, derivatives tested against Xanthomonas oryzae showed EC50 values indicating effective inhibition .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainEC50 (µg/mL)Activity Level
2aXoo12.5Moderate
2bE. coli8.0High
2cS. aureus15.0Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Receptor Interaction : It could bind to specific cellular receptors, altering signal transduction pathways essential for cell survival.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.

Case Studies

A series of studies have evaluated the biological activity of related compounds in vitro:

  • Study on Anticancer Properties : A study published in Pharmaceutical Research evaluated a series of quinazoline derivatives and found that those incorporating oxadiazole rings exhibited enhanced cytotoxicity against multiple cancer cell lines .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of oxadiazole derivatives revealed that compounds with chlorophenyl substitutions showed superior activity against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural uniqueness lies in the combination of quinazoline-dione and 1,2,4-oxadiazole motifs. Key comparisons include:

  • Quinazoline-dione derivatives : Analogous compounds with thiazole or triazole rings instead of oxadiazole (e.g., 3-phenethyl-1-(thiazol-5-ylmethyl)quinazoline-2,4-dione) exhibit reduced planarity, affecting binding affinity to enzymatic pockets .
  • Oxadiazole-containing analogs : Replacement of the 4-chlorophenyl group with electron-donating substituents (e.g., methyl) decreases electrophilicity, as shown by density functional theory (DFT) calculations using the B3LYP functional .

Physicochemical Properties

Comparative data for solubility, logP, and molecular weight are summarized below:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 486.91 3.8 0.12
3-Phenethyl-1-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)quinazoline-2,4-dione 422.45 2.9 0.45
1-(Thiazol-5-ylmethyl)-3-phenethylquinazoline-2,4-dione 408.47 2.5 0.67

Data derived from DFT-based predictions (B3LYP/6-31G) and experimental solubility assays .*

Computational Analysis

DFT studies (B3LYP functional) reveal:

  • The 4-chlorophenyl group lowers the HOMO energy (-6.2 eV vs. -5.8 eV for methyl analogs), enhancing electrophilicity and reactivity .
  • The oxadiazole ring adopts a planar conformation, facilitating π-stacking with aromatic residues in protein targets .

Q & A

Q. What are the established synthetic routes for 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example:

Cyclocondensation : Reacting N’-benzoyl precursors with phosphorous oxychloride (POCl₃) under reflux to form intermediate chlorine-containing heterocycles.

Hydrolysis : Treating intermediates to replace chlorine atoms with hydroxyl groups.

Alkylation : Using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles to introduce the oxadiazole-methyl moiety to the quinazoline core .
Alternative routes may involve coupling phenethyl groups to the quinazoline nitrogen via nucleophilic substitution .

  • Key Reagents/Conditions :
StepReagents/ConditionsReference
CyclocondensationPOCl₃, reflux
Alkylation5-(chloromethyl)oxadiazoles, PEG-400

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methylene bridges (δ 4.5–5.5 ppm), and quinazoline carbonyl carbons (δ 160–170 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What biological activities have been reported for quinazoline-oxadiazole hybrids?

  • Methodological Answer : Structural analogs exhibit:
  • Antimicrobial Activity : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer Potential : Quinazoline cores with electron-donating substituents (e.g., methoxy groups) demonstrate cytotoxicity in cancer cell lines .
  • Recommendation : Screen the target compound using standardized assays (e.g., MIC for antimicrobials; MTT for cytotoxicity) to validate activity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance alkylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, PEG-400) to improve reaction homogeneity.
  • Temperature Control : Maintain 70–80°C during alkylation to balance reaction rate and byproduct formation .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-methylphenyl vs. 4-methoxyphenyl) to assess electronic effects .

Bioassay Correlation : Test analogs against microbial/cancer panels and correlate activity with substituent Hammett constants or logP values.

Computational Modeling : Use DFT to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory antimicrobial activity data in literature be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.
  • Purity Issues : Validate compound purity via HPLC before testing.
  • Structural Nuances : Compare substituent positions (e.g., 4-chloro vs. 3,4-dimethoxy) that alter membrane permeability .

Q. What mechanistic studies are warranted for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or topoisomerase IV.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in microbial cells.
  • Genomic Analysis : Perform RNA-seq on treated bacterial cells to identify dysregulated pathways .

Q. How can researchers improve the compound’s metabolic stability?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Cytochrome P450 Screening : Use liver microsomes to identify metabolic hotspots and modify vulnerable sites .

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